
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C14H20N6O3 and its molecular weight is 320.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one (CAS Number: 2034335-31-2) is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework, including an imidazolidinone core, which may contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₀N₆O₃, with a molecular weight of 320.35 g/mol. The compound's structure includes:
- Pyrrolidine ring
- Pyrazine moiety
- Imidazolidinone core
This structural complexity allows for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways, particularly those involved in cancer immunotherapy. For instance, compounds similar to this one have been shown to inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase), a negative regulator of the cGAS-STING pathway, enhancing immune response against tumors .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of imidazolidinone derivatives. For example, a related compound demonstrated significant inhibition of ENPP1 with an IC₅₀ value as low as 5.70 nM, indicating strong potency as an immunotherapeutic agent . This suggests that the compound may enhance the efficacy of existing cancer treatments by stimulating immune responses.
Cytotoxicity Studies
In vitro studies are essential for evaluating the cytotoxic effects of this compound. Preliminary data indicates that similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines, with IC₅₀ values ranging from low micromolar concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the dimethylamino group or alterations in the pyrazine moiety could significantly impact binding affinity and selectivity towards biological targets. Ongoing SAR studies are expected to provide insights into how specific structural features influence activity.
Data Table: Summary of Biological Activities
Activity | IC₅₀ Value | Target | Reference |
---|---|---|---|
ENPP1 Inhibition | 5.70 nM | Immune modulation | |
Cytotoxicity (Cancer) | 8 - 16 µM | Various cancer cell lines | |
Antileishmanial | 2.4 µM | Leishmania species |
Case Studies
- Immunotherapy Enhancement : In vivo studies demonstrated that compounds similar to this compound, when administered alongside anti-PD-1 antibodies, resulted in a tumor growth inhibition rate of approximately 77.7% in murine models . This underscores the potential for this compound in combination therapies.
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects on MRC5 cells revealed promising results for imidazolidinone derivatives, suggesting that modifications could lead to compounds with lower toxicity profiles while maintaining efficacy against targeted cells .
Eigenschaften
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-18(2)11-7-15-8-12(17-11)23-10-3-5-19(9-10)14(22)20-6-4-16-13(20)21/h7-8,10H,3-6,9H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGMXVWNFNASCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.